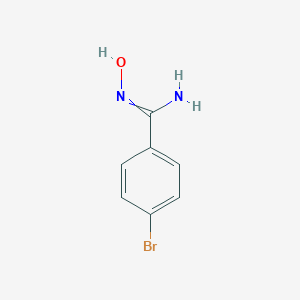

4-Bromobenzamidoxime

Beschreibung

General Overview of Amidoxime (B1450833) Chemistry in Modern Synthesis

The chemistry of amidoximes is rich and varied, offering a plethora of synthetic possibilities. nih.gov A primary and widely utilized reaction of amidoximes is their conversion into various heterocyclic systems. nih.govresearchgate.net They are key starting materials for the synthesis of 1,2,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry. researchgate.netrjptonline.org This transformation is typically achieved through cyclocondensation reactions with various reagents. rjptonline.org

The synthesis of amidoximes themselves is most commonly achieved through the reaction of a nitrile with hydroxylamine (B1172632). mdpi.comgoogle.com This reaction is often carried out in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), in an alcoholic solvent under reflux conditions, typically yielding the desired amidoxime in high yields. mdpi.com The general chemical properties of amidoximes are characterized by the presence of both an acidic hydroxyl group and a basic amino group, allowing them to react with both acids and bases. mdpi.com

Significance of Substituted Aryl Amidoximes in Heterocyclic Chemistry

Substituted aryl amidoximes are of particular importance in the synthesis of diverse heterocyclic structures. The nature and position of the substituent on the aromatic ring can profoundly influence the reaction pathways and the properties of the final products. These substituents can modulate the electronic density of the amidoxime functional group, affecting its nucleophilicity and reactivity in cyclization reactions.

The versatility of substituted aryl amidoximes as building blocks is evident in their use to create a range of heterocyclic compounds beyond just 1,2,4-oxadiazoles, including imidazoles, imidazolines, benzoxazoles, and pyrimidines. researchgate.net The ability to introduce a wide variety of functional groups onto the aryl ring makes these compounds highly valuable in the design and synthesis of novel molecules with specific, targeted properties.

Role of Halogenated Benzamidoximes in Contemporary Chemical Transformations

Halogenated benzamidoximes, such as 4-bromobenzamidoxime, represent a particularly useful subclass of substituted aryl amidoximes. The presence of a halogen atom, specifically bromine, on the phenyl ring provides a reactive site for a variety of subsequent chemical transformations. vulcanchem.com This "handle" allows for further functionalization of the molecule through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. vulcanchem.comd-nb.info These reactions enable the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecular architectures.

The bromine atom can also participate in nucleophilic aromatic substitution reactions and metal-halogen exchange reactions, further expanding the synthetic utility of these compounds. vulcanchem.com This dual reactivity, combining the heterocyclic-forming potential of the amidoxime group with the transformative capabilities of the halogen substituent, makes halogenated benzamidoximes powerful intermediates in the synthesis of a wide range of complex organic molecules, including those with potential applications in materials science and medicinal chemistry. vulcanchem.comlookchem.com

The Chemical Profile of this compound

This compound, with the chemical formula C₇H₇BrN₂O, is a halogenated aryl amidoxime that serves as a key intermediate in organic synthesis. 2abiotech.netscbt.com Its structure consists of a benzene (B151609) ring substituted with both a bromine atom and an amidoxime group.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| CAS Number | 19227-14-6 |

| Appearance | White crystalline solid |

| Melting Point | 142-143 °C |

Synthesis and Preparation of this compound

The primary and most widely reported method for the synthesis of this compound involves the reaction of 4-bromobenzonitrile (B114466) with hydroxylamine hydrochloride. This reaction is typically carried out in ethanol (B145695) under reflux conditions for several hours. The hydroxylamine hydrochloride is often used in conjunction with a base to generate free hydroxylamine in situ.

Key Chemical Reactions Involving this compound

This compound is a versatile building block that participates in a variety of chemical reactions, primarily centered around its amidoxime functionality and the reactive bromine atom on the phenyl ring.

Cyclocondensation Reactions

A significant application of this compound is its use in cyclocondensation reactions to form heterocyclic compounds. A prominent example is its reaction with acyl chlorides or carboxylic acids to yield 3,5-disubstituted 1,2,4-oxadiazoles. rjptonline.org For instance, the cyclocondensation of this compound with valeryl chloride leads to the formation of 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole. Similarly, it can be condensed with p-nitrobenzoic acid in the presence of coupling agents like DCC and HOBt to produce the corresponding 1,2,4-oxadiazole (B8745197) derivative. nih.govuky.edubeilstein-journals.org Another example involves its reaction with carbon disulfide in the presence of a base to form 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol. vulcanchem.com

Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. d-nb.info This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecules. For example, Stille cross-coupling reactions have been successfully employed, reacting this compound with organostannanes to create new C-C bonds. d-nb.info

Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds, particularly 1,2,4-oxadiazoles.

Synthesis of 1,2,4-Oxadiazole Derivatives

As previously mentioned, this compound is a key starting material for a variety of 1,2,4-oxadiazole derivatives. The general synthetic strategy involves the reaction of the amidoxime with a suitable carbonyl-containing compound, such as an acyl chloride, carboxylic acid, or ester, which provides the remaining carbon atom of the oxadiazole ring. rjptonline.org The reaction conditions can be varied, with methods including conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis being reported to improve reaction times and yields. The resulting 3-(4-bromophenyl)-substituted 1,2,4-oxadiazoles can then be further modified via reactions at the bromine position.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19227-14-6 |

|---|---|

Molekularformel |

C7H7BrN2O |

Molekulargewicht |

215.05 g/mol |

IUPAC-Name |

4-bromo-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI-Schlüssel |

KCHIZOZPSSURRB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

Isomerische SMILES |

C1=CC(=CC=C1/C(=N\O)/N)Br |

Kanonische SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Bromobenzamidoxime

Direct Synthesis from 4-Bromobenzonitrile (B114466)

The most common and direct route to 4-bromobenzamidoxime involves the conversion of 4-bromobenzonitrile. This method is favored for its straightforward nature and utilization of readily available starting materials.

The core of the direct synthesis method is the nucleophilic addition of hydroxylamine (B1172632) to the carbon-nitrogen triple bond of the nitrile group in 4-bromobenzonitrile. vulcanchem.comvulcanchem.com The reaction is typically carried out using hydroxylamine hydrochloride, from which the free hydroxylamine is liberated in situ by a base. yok.gov.trgoogleapis.com This process converts the nitrile functionality into the characteristic hydroxyimino and amino groups of the amidoxime (B1450833). The general transformation is a well-established procedure for preparing various amidoximes from their corresponding nitriles. nih.gov

The efficiency and yield of the synthesis of this compound are highly dependent on the specific reaction conditions. rsc.orgprismbiolab.com Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Commonly, a base such as triethylamine (B128534) or sodium carbonate is used to neutralize the hydrochloride salt of hydroxylamine, allowing the free nucleophile to react with the nitrile. yok.gov.tr Ethanol (B145695) is frequently employed as the solvent, and the reaction is often conducted under reflux conditions, typically between 70–80°C for several hours, to drive the reaction to completion.

One documented synthesis reported a yield of 64.93% for this compound when reacting 4-bromobenzonitrile with hydroxylamine hydrochloride and triethylamine in ethanol. yok.gov.tr Optimization strategies focus on systematically adjusting these parameters to maximize yield and purity while minimizing reaction time and the formation of by-products. chemspeed.comnii.ac.jpsemanticscholar.org

Reported Synthesis Conditions for this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Hydroxylamine Hydrochloride, Triethylamine | Ethanol (EtOH) | Reflux | N/A | 64.93 | yok.gov.tr |

| 4-Bromobenzonitrile | Hydroxylamine Hydrochloride | Ethanol (EtOH) | 70-80 | 6-8 | N/A |

Hydroxylamine Addition to Nitrile Functionality

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon bonds, offering an alternative strategy for synthesizing aryl amidoximes and their derivatives. acs.org These methods are particularly useful for building more complex molecular architectures from simpler precursors.

The Stille cross-coupling reaction has been successfully applied to the synthesis of bis-aryl diamidoxime compounds. google.com This reaction typically involves coupling an organostannane (e.g., a bis(tri-alkylstannyl) derivative) with an aryl halide, such as this compound. google.comd-nb.info In a typical procedure, the reaction is performed under an inert atmosphere (e.g., nitrogen) in an anhydrous aprotic solvent like dioxane. google.com A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is essential for the transformation. d-nb.info The reaction mixture is heated to reflux for an extended period to ensure the consumption of the starting materials. google.comd-nb.info This approach has been shown to be effective for coupling this compound and its O-alkylated derivatives to form complex diaryl structures. d-nb.info

Stille Coupling for Amidoxime Synthesis

| Amidoxime Reactant | Coupling Partner | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| O-n-propyl-p-bromobenzamidoxime | 2,5-bis(tributylstannyl)furan | Pd(PPh₃)₄ (5) | Dioxane | 100 | 14 | 70 | d-nb.info |

| This compound | 2,5-bis(tributylstannyl)furan | Pd(PPh₃)₄ (5) | Dioxane | 100 | 18 | 67 | d-nb.info |

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, follows a well-established catalytic cycle. syr.edulibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., this compound) to a palladium(0) complex. This forms a palladium(II) intermediate. syr.edursc.org

Transmetalation : The organostannane reagent then undergoes transmetalation with the palladium(II) complex. In this step, the organic group from the tin compound is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : Finally, the newly formed diaryl palladium(II) complex undergoes reductive elimination. This step forms the carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. syr.edubeilstein-journals.org

The efficiency of this cycle can be influenced by the choice of ligands on the palladium catalyst, the solvent, and the base used. syr.edu

While palladium-catalyzed cross-coupling is a powerful tool, its application to brominated amidoximes has specific limitations. A significant challenge is the propensity of the amidoxime functional group to coordinate with and sequester the metal catalyst. soton.ac.uk Amidoximes are known to form stable complexes with palladium and copper ions, which can inhibit the catalytic cycle and lead to low conversion of the starting material. soton.ac.uk

Furthermore, under certain coupling conditions, the amidoxime group itself can be unstable. For instance, attempted Heck coupling of this compound has been observed to result in the conversion of the amidoxime back to the corresponding nitrile, yielding 2,5-bis(4-cyanophenyl)furan (B113920) instead of the desired amidoxime-containing product. d-nb.info This highlights the need for careful selection of reaction conditions to ensure the stability of the amidoxime functionality during the cross-coupling process. The bromine atom on the phenyl ring, however, serves as a versatile handle for various cross-coupling reactions, including Suzuki and Sonogashira couplings, provided the conditions are compatible with the amidoxime group. vulcanchem.com

Alternative Synthetic Pathways for Amidoxime Scaffolds

While the direct synthesis of this compound often starts from 4-bromobenzonitrile, a broader look at the synthesis of the amidoxime functional group reveals several established and innovative methods.

The synthesis of amidoximes is a well-established field with several reliable methods. The most classical and widely utilized approach involves the reaction of a nitrile with hydroxylamine. mdpi.com This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent like ethanol. Aqueous solutions of hydroxylamine can also be used, often reducing reaction times without the need for an added base. nih.gov

Alternative pathways to N-substituted and unsubstituted amidoximes include:

From Secondary Amides: A one-pot approach allows for the direct conversion of secondary amides into N-substituted amidoximes through a dehydrative condensation mediated by triphenylphosphine (B44618) (Ph3P) and iodine (I2) under mild conditions. rsc.orgrsc.org

From Nitroalkanes: The condensation of nitronate anions with amide anions, generated from nitroalkanes and amines using metallating agents like n-butyllithium (n-BuLi) or Grignard reagents (EtMgCl), provides a route to N-substituted amidoximes. nih.gov

From Oximinoethers and Hydroximic Acids: Amidoximes can be prepared through the reaction of ammonia (B1221849) or amines with substrates like ethyl benzhydroximic acid. nih.gov

Ring-Opening of Heterocycles: Certain nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, can be opened to yield amidoximes. nih.gov For instance, reacting 1,2,4-oxadiazoles with aqueous sodium hydroxide (B78521) can produce amidoximes in good yields. nih.gov

Pinner-type Reactions: The Pinner reaction traditionally involves the acid-catalyzed alcoholysis of a nitrile to form an imidate hydrochloride (Pinner salt), which can then be reacted with an amine. rroij.comsemanticscholar.org For amidoxime synthesis, a variation of this process involves reacting the imidate ester with hydroxylamine. google.comd-nb.info However, the Pinner process is often considered cumbersome because it requires the strict exclusion of water, and for certain substrates with low solubility, it can necessitate very long reaction times of 3 to 7 days. google.comd-nb.info Attempts to directly convert some nitriles to amidines using the Pinner synthesis can fail due to the basicity of other functional groups in the molecule, which leads to the precipitation of the starting material as a hydrochloride salt. manchester.ac.uk

The choice of synthetic method for amidoximes depends on factors like the desired substitution pattern, availability of starting materials, and operational considerations such as reaction time and ease of purification. Aromatic amidoximes are generally obtained in higher yields than their aliphatic counterparts.

The nitrile-hydroxylamine method is the most practical and widely used, often providing high yields, especially for aromatic substrates. Ultrasonic irradiation has been shown to accelerate this reaction, offering a greener alternative with good yields in shorter times. nih.gov Syntheses involving the reaction of nitriles with hydroxylamine can achieve yields ranging from 70% to 98%. mdpi.com

Methods starting from nitroalkanes can be effective for accessing substituted amidoximes, but yields can be moderate and dependent on the specific reagents used. For example, the synthesis of N-(n-butyl)propionamidoxime from 1-nitropropane (B105015) showed significantly different yields depending on the metallating agent used for the amine. nih.gov

One-pot syntheses from secondary amides are advantageous for preparing N-substituted amidoximes under mild conditions and with short reaction times, yielding moderate to high amounts of the product. rsc.org The reduction of 1,2,4-oxadiazoles can also be efficient, with reported yields between 75% and 85%. nih.gov In contrast, the Pinner reaction, while a classic method, can suffer from low yields due to water contamination and long reaction times, making it less efficient for some applications. google.com

Table 1: Comparative Analysis of Amidoxime Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

| Nitrile + Hydroxylamine | Aromatic/aliphatic nitriles | NH₂OH·HCl, base, reflux in alcohol/water. | 70–98 mdpi.com | High yield, simple, scalable. | Can require long reaction times (1-48h). |

| From Nitroalkanes | Nitroalkanes, amines | n-BuLi or Mg amides, low temp, inert atmosphere. nih.gov | 27–59 nih.gov | Access to substituted amidoximes. | Harsh conditions, moderate and variable yields. nih.gov |

| One-Pot from Secondary Amides | Secondary amides | NH₂OH, Ph₃P–I₂, mild conditions. rsc.orgrsc.org | Moderate to High rsc.org | Direct synthesis, mild conditions, short reaction times. rsc.orgrsc.org | Requires specific phosphine (B1218219) and iodine reagents. rsc.org |

| Pinner-type Reaction | Nitriles, alcohols, hydroxylamine | Anhydrous HCl, then hydroxylamine. google.comd-nb.info | Variable | Established classical method. | Cumbersome, requires anhydrous conditions, long reaction times. google.comd-nb.info |

| Ring-Opening of 1,2,4-Oxadiazoles | 1,2,4-Oxadiazoles | Aqueous NaOH. nih.gov | 75–85 nih.gov | Good yields for specific substrates. | Limited by availability of oxadiazole precursors. nih.gov |

Overview of Established Amidoxime Synthesis Methods (e.g., Pinner-type reactions)

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product containing this compound must be purified and isolated from unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed to achieve a high degree of purity.

Column chromatography is a principal technique for the purification of amidoxime derivatives. researchgate.net For compounds like this compound, silica (B1680970) gel is commonly used as the stationary phase. researchgate.netgoogle.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). researchgate.net The optimal ratio of these solvents must be determined to achieve effective separation.

In a specific procedure for a related bis-amidoxime synthesized from an amidoxime aryl bromide, the crude product was purified by flash chromatography on a silica gel column using a mobile phase of 35–40% ethyl acetate in hexane. google.com This method is effective for separating the target compound from impurities based on differences in polarity.

Besides chromatography, several other standard procedures are used for the work-up and isolation of the final product. A common initial step involves quenching the reaction and performing an extraction. For instance, a typical work-up procedure involves cooling the reaction mixture, removing the solvent under reduced pressure (e.g., with a rotary evaporator), and then diluting the residue with a solvent like ethyl acetate (EtOAc). google.comd-nb.info

The diluted mixture may then be filtered through a pad of a filter aid like Celite® to remove solid impurities. google.comd-nb.info The resulting organic solution is often washed sequentially with water and brine to remove water-soluble impurities. After washing, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product, which can then be further purified. google.comd-nb.info

Recrystallization is another powerful purification technique for solid compounds. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. Trituration, which involves washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble, can also be an effective purification step. nih.gov

Chemical Reactivity and Derivatization Pathways of 4 Bromobenzamidoxime

Cyclization Reactions to Form Heterocyclic Systems

4-Bromobenzamidoxime serves as a versatile precursor in the synthesis of various heterocyclic compounds, primarily through cyclization reactions. These reactions leverage the nucleophilic character of the amidoxime's nitrogen and oxygen atoms to react with suitable electrophiles, leading to the formation of stable ring structures. This section details the formation of 1,2,4-oxadiazoles and other N-substituted heterocycles derived from this important starting material.

Formation of 1,2,4-Oxadiazole (B8745197) Derivatives

The synthesis of 1,2,4-oxadiazoles is a prominent application of this compound in heterocyclic chemistry. rjptonline.orgmdpi.com This is typically achieved through cyclocondensation reactions with various carboxylic acid derivatives. The general pathway involves the O-acylation of the amidoxime (B1450833) followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. nih.gov

The condensation of this compound with carboxylic acids like 4-nitrobenzoic acid and 4-methoxybenzoic acid provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. rjptonline.org This reaction is often facilitated by coupling agents that activate the carboxylic acid, enabling the O-acylation of the amidoxime. For instance, the reaction with 4-nitrobenzoic acid leads to the formation of a 3-(4-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole (B15033184) derivative. d-nb.infonih.govuky.edu Similarly, condensation with 4-methoxybenzoic acid yields the corresponding 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. rjptonline.org

Table 1: Condensation of this compound with Carboxylic Acids

| Carboxylic Acid | Product | Reference |

| 4-Nitrobenzoic acid | 3-(4-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | rjptonline.orgd-nb.infonih.govuky.edu |

| 4-Methoxybenzoic acid | 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | rjptonline.org |

To enhance the efficiency of the condensation between this compound and carboxylic acids, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. d-nb.infonih.govuky.edu This methodology is effective for creating 1,2,4-oxadiazole cores. d-nb.infobeilstein-journals.org The reaction proceeds by forming a highly reactive O-acylamidoxime intermediate, which then undergoes cyclodehydration. nih.gov This pathway has been successfully used in the synthesis of 3,5-diphenyl-1,2,4-oxadiazoles through the condensation of this compound with 4-nitrobenzoic acid in the presence of DCC and HOBt in a solvent like dimethylformamide (DMF). rjptonline.org

The reaction of this compound with acyl chlorides represents another efficient route to 1,2,4-oxadiazoles. yok.gov.tr Acyl chlorides are highly reactive acylating agents that readily react with the amidoxime. The use of a base, such as pyridine, is common to neutralize the hydrochloric acid byproduct. rjptonline.org For example, the reaction with p-tolyl carbonyl chloride would yield 3-(4-bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole.

The versatility of this compound extends to the synthesis of a broader range of substituted 1,2,4-oxadiazoles. beilstein-journals.org By varying the carboxylic acid or acyl chloride partner, a diverse library of 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazoles can be generated. For instance, using valeryl chloride leads to the formation of 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole. Microwave-assisted synthesis using catalysts like Montmorillonite K-10 clay has been shown to improve yields and significantly reduce reaction times for such condensations.

Reactivity with Acyl Chlorides (e.g., p-tolyl carbonyl chloride)

Synthesis of N-Oxadiazolylmethyl Substituted Heterocycles (e.g., Hydantoins, Benzimidazoles)

The 1,2,4-oxadiazole ring system derived from this compound can be further functionalized to create more complex heterocyclic structures. beilstein-journals.org A common strategy involves the synthesis of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, which serve as key intermediates. yok.gov.tr These reactive chloromethyl derivatives can then be used to alkylate other heterocyclic systems containing N-H or S-H bonds, such as hydantoins and benzimidazoles. yok.gov.tr

For example, 5-(chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole can be reacted with a hydantoin (B18101) derivative, in the presence of a base like potassium carbonate, to yield an N-(1,2,4-oxadiazol-3-ylmethyl)hydantoin. yok.gov.tr Similarly, reaction with a substituted benzimidazole (B57391), such as 5-nitro-2-mercaptobenzimidazole, under basic conditions, would lead to the formation of a benzimidazole derivative tethered to the oxadiazole ring via a methylthio bridge. yok.gov.tr

Condensation with N-Protected Amino Acids (e.g., L-Proline)

The reaction between an amidoxime and a carboxylic acid is a well-established route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.orgresearchgate.net This transformation is particularly valuable in medicinal chemistry, as the 1,2,4-oxadiazole ring is a common non-classical bioisostere for the ester functional group, offering enhanced stability against hydrolysis by esterases. enamine.net

The synthesis proceeds via a two-step, one-pot protocol. Initially, the N-protected amino acid, such as N-Boc-L-proline, is activated using a coupling agent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netrsc.org This activated species then reacts with the nucleophilic hydroxyl group of this compound in a process known as O-acylation, forming an O-acyl amidoxime intermediate. researchgate.netrsc.org

Reaction Scheme: Synthesis of 1,2,4-Oxadiazole from this compound and N-Boc-L-Proline

(A general representation of the condensation and cyclodehydration process)

Table 1: Representative Reagents for 1,2,4-Oxadiazole Synthesis

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| 1. Carboxylic Acid Activation | Carbodiimides | DCC, EDC, CDI researchgate.net | Activates the amino acid for O-acylation of the amidoxime. |

| Uronium Salts | HATU, TBTU researchgate.netrsc.org | Highly efficient coupling agents. | |

| 2. Cyclodehydration | Thermal | Heating in a high-boiling solvent (e.g., DMF, Toluene) rsc.org | Promotes the ring-closure to form the oxadiazole. |

Reactions Involving the Amidoxime Functional Group

The amidoxime functional group, R-C(NH₂)=NOH, possesses two nucleophilic nitrogen atoms and a nucleophilic oxygen atom, allowing for reactions such as alkylation and acylation. mdpi.comyok.gov.tr

N-alkylation of this compound can theoretically occur at either the sp³-hybridized amino nitrogen (-NH₂) or the sp²-hybridized oxime nitrogen (=NOH). The reaction typically involves an alkyl halide and a base. mdpi.com The distribution of N-alkylated versus O-alkylated products can be complex and depends on the specific reaction conditions, including the nature of the alkylating agent, the base, and the solvent used. While direct alkylation of the amino group is common for many amines, the oxime oxygen is also a potent nucleophile. tubitak.gov.tr Copper-catalyzed N-alkylation methods have also been developed for a range of nitrogen-containing nucleophiles, including amino acids and sulfonamides, which could potentially be applied to amidoximes. mdpi.com

Similar to alkylation, N-acylation of this compound can be directed to the amino or oxime functions. Acylation of N-arylamidoximes with acylating agents like acetyl chloride (AcCl) in the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective method. acs.orgnih.gov These reactions can proceed as a "one-pot" acylation-cyclization process to yield benzimidazole derivatives. acs.org As discussed in section 3.1.3, acylation at the oxime oxygen is a key step in the synthesis of 1,2,4-oxadiazoles. rsc.org The choice of reagents and conditions determines the regioselectivity of the acylation. For instance, using carboxylic acid azides is a very efficient method for acylation that can proceed readily at room temperature. yok.gov.tr

N-Alkylation Reactions

Transformations Involving the Bromo Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile handle for carbon-carbon bond formation and other substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl-aryl bond formation. The Stille cross-coupling reaction has been successfully applied to this compound to synthesize bis-amidoxime structures. d-nb.info In a notable example, the coupling of this compound with 2,5-bis(tri-n-butylstannyl)furan (B1365153), catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), yields the corresponding 2,5-bis(4-amidinophenyl)furan derivative. d-nb.info This reaction proceeds in good yield and provides a convenient, one-step process for preparing molecules that are otherwise difficult to access. d-nb.info The Stille reaction is known for its tolerance of a wide variety of functional groups, making it suitable for use with the amidoxime moiety. nrochemistry.com

Table 2: Stille Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 2,5-bis(tri-n-butylstannyl)furan | Pd(PPh₃)₄ (5 mol%) | Dioxane | 100 °C | 18 h | 67% | d-nb.info |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, but it has stringent electronic requirements. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this to occur, the aromatic ring must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.org

Cross-Coupling Reactions Leading to Bis-Amidoximes

Other Reactive Pathways of this compound

Beyond the more common derivatizations, the reactivity of this compound extends to other significant transformations, including reduction and challenging coupling reactions. These pathways reveal the chemical behavior of both the amidoxime functional group and the bromo-substituted aromatic ring.

Reduction Reactions of this compound and its Derivatives

The reduction of the amidoxime functional group is a primary pathway to synthesizing amidines, which are crucial pharmacophores in medicinal chemistry. organic-chemistry.org The most common transformation involves the deoxygenation of the N-OH bond to yield the corresponding amidine.

Several methods have been developed for the reduction of amidoximes, particularly using catalytic transfer hydrogenation. This approach avoids the use of high-pressure hydrogen gas, making it a safer and more convenient option. thieme-connect.com Common hydrogen donors for this process include ammonium (B1175870) formate (B1220265) and potassium formate, typically in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.orgthieme-connect.com For instance, the direct conversion of benzamidoxime (B57231) and its derivatives to amidines has been efficiently achieved by reacting them with ammonium formate and Pd/C in acetic acid. thieme-connect.com

Another effective system for amidoxime reduction is the use of potassium formate with a palladium catalyst in an acidic medium, which can lead to complete reduction within 10 to 30 minutes for aromatic amidoximes. organic-chemistry.org In cases where standard transfer hydrogenation with formate salts might be problematic, such as potential catalyst poisoning by other functional groups like thiophenes, alternative reducing systems can be employed. manchester.ac.uk One such system is the combination of triethylsilane as a hydrogen donor with a palladium(II) chloride catalyst. manchester.ac.uk

While the primary focus is often the reduction of the amidoxime, the presence of the bromine atom on the aromatic ring of this compound introduces the possibility of a competing reduction pathway. Catalytic hydrogenation and transfer hydrogenation are well-known methods for the dehalogenation of aryl halides. utrgv.edu Therefore, depending on the reaction conditions and the catalyst's activity, the reduction of this compound could potentially lead to either 4-bromobenzamidine (reduction of the amidoxime only), 4-aminobenzamidine (B1203292) (if the nitro precursor is used and reduced), or benzamidine (B55565) (reduction of both the amidoxime and the bromo group). The selective reduction of the amidoxime in the presence of the bromo group requires carefully controlled conditions to prevent hydrodebromination.

The table below summarizes various reduction methods applicable to amidoximes and their derivatives.

Table 1: Reduction Methods for Amidoxime Derivatives

| Reagent System | Substrate Type | Product | Notes |

|---|---|---|---|

| Ammonium formate, Pd/C, Acetic Acid | Aromatic Amidoximes | Amidines | Direct conversion via transfer hydrogenation. thieme-connect.com |

| Potassium formate, Pd catalyst, Acetic Acid | Acylated Amidoximes | Amidines | A simple and effective method; proceeds quickly for aromatic substrates. organic-chemistry.orgorganic-chemistry.org |

| Triethylsilane, PdCl₂ | Thiophene-containing Amidoxime | Amidine | Used when Pd/C is poisoned by sulfur-containing functional groups. manchester.ac.uk |

| Ionic liquid-supported nano-metal catalyst, H₂ | Benzamidoxime | Benzamidine | A green and efficient hydrogenation method. google.com |

Observations on Unsuccessful or Challenging Reaction Pathways (e.g., Heck coupling)

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an aryl halide with an alkene. While this compound possesses an aryl bromide moiety, making it a theoretical candidate for Heck coupling, practical applications have shown this pathway to be challenging or unsuccessful.

Research has indicated that the amidoxime functional group can be unstable under typical Heck reaction conditions, which often involve elevated temperatures and the presence of a base. An attempted Heck coupling of this compound was reported to result not in the expected coupled product, but in the formation of the corresponding nitrile. This suggests that under the reaction conditions, the amidoxime group undergoes elimination or decomposition to a nitrile, precluding the desired coupling outcome.

Interestingly, the amidoxime functional group has been successfully employed not as a substrate, but as a ligand to stabilize palladium catalysts in various cross-coupling reactions, including the Heck reaction. researchgate.netump.edu.mypreprints.org Amidoxime-functionalized polymers and fibers have been used to create heterogeneous palladium catalysts that show high activity and stability. researchgate.netresearchgate.net In these catalytic systems, the nitrogen and oxygen atoms of the amidoxime group coordinate with the palladium center, preventing its agglomeration and leaching. ump.edu.myresearchgate.net This dual role highlights the complex chemistry of the amidoxime group: while it is capable of forming stable complexes with palladium, making it useful as a ligand, its own structure is not always robust enough to survive as a substrate in palladium-catalyzed reactions.

The challenges associated with the Heck coupling of this compound are summarized in the table below.

Table 2: Challenges in Heck Coupling of this compound

| Reaction | Substrate | Observation | Implication |

|---|---|---|---|

| Heck Coupling | This compound | Formation of the corresponding nitrile instead of the coupled product. | The amidoxime functional group is unstable under typical Heck reaction conditions and can be converted to a nitrile. |

Advanced Spectroscopic and Crystallographic Analyses

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-Bromobenzamidoxime, enabling a non-destructive examination of its molecular framework and constituent functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule, confirming its carbon skeleton and the environment of its protons. irisotope.com

The ¹H NMR spectrum of this compound typically exhibits signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. These protons, adjacent to the bromo and amidoxime (B1450833) substituents, often appear as a pair of doublets due to their distinct chemical environments. The protons of the amino (-NH₂) and hydroxyl (-OH) groups of the oxime moiety are also observable, though their signals can be broad and their positions variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. careerendeavour.com The chemical shifts are spread over a wide range, which allows for the clear identification of individual carbon atoms, including the aromatic carbons and the carbon of the C=NOH group. irisotope.com The carbon atom directly bonded to the electronegative bromine atom also has a characteristic resonance.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Typical) | Assignment |

| ¹H | ~7.5 - 7.7 | Aromatic protons (multiplet or two doublets) |

| ¹H | ~5.8 (broad) | -NH₂ protons |

| ¹H | ~9.7 (broad) | -OH proton |

| ¹³C | ~115 - 135 | Aromatic carbons |

| ¹³C | ~125 (approx.) | C-Br |

| ¹³C | ~150 (approx.) | C=NOH |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. libretexts.orglongdom.org The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. libretexts.org

The IR spectrum of this compound displays several characteristic absorption bands. A broad band is typically observed in the 3200-3500 cm⁻¹ region, which corresponds to the O-H stretching vibration of the oxime's hydroxyl group. masterorganicchemistry.com The N-H stretching vibrations of the primary amine group (-NH₂) usually appear in the same region, often as distinct peaks. A significant peak around 1650-1700 cm⁻¹ is attributable to the C=N stretching of the oxime group. The presence of the benzene ring is confirmed by C=C stretching bands in the 1400-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. The C-Br stretch appears at lower frequencies.

Table 2: Principal Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3200-3500 (broad) masterorganicchemistry.com |

| N-H (amino) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | > 3000 masterorganicchemistry.com |

| C=N (oxime) | Stretching | 1650-1700 physicsandmathstutor.com |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-Br | Stretching | < 700 |

Mass Spectrometry (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound. scienceready.com.au When a molecule is ionized, it can break apart into smaller, charged fragments. This fragmentation pattern is often predictable and serves as a molecular fingerprint. acdlabs.comlibretexts.org

For this compound, the mass spectrum will prominently feature a molecular ion peak (M⁺). A key characteristic is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2⁺), which is a clear indicator of a single bromine atom in the molecule. Common fragmentation pathways can involve the loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃) from the amidoxime group.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction has been successfully used to determine the solid-state structure of this compound and its various derivatives. warwick.ac.ukbruker.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional model of the electron density, from which the positions of the atoms in the crystal lattice can be precisely determined. carleton.edu This technique is invaluable for confirming the absolute structure of new compounds and for studying the subtle geometric changes that occur upon chemical modification or complex formation. uhu-ciqso.es

Elucidation of Molecular Conformation and Intermolecular Interactions

The crystal structure of this compound reveals not only its molecular shape but also how the molecules pack together, which is governed by intermolecular interactions. numberanalytics.com The stability of a crystal structure is a balance between the molecule's internal conformation and the forces holding the molecules together. cam.ac.uk

In the solid state, the amidoxime group (-C(NH₂)NOH) and the bromophenyl ring are key players in forming a stable, extended network. Hydrogen bonding is a dominant intermolecular force, with the -OH and -NH₂ groups acting as hydrogen bond donors and the nitrogen and oxygen atoms acting as acceptors. These interactions lead to the formation of supramolecular assemblies, such as dimers or chains. mdpi.com Furthermore, the bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the bromine atom is attracted to a nucleophilic site on an adjacent molecule, further influencing the crystal packing. researchgate.netsoton.ac.uk

Analysis of Crystal Packing and Hydrogen Bonding Networks in this compound

The three-dimensional architecture of crystalline solids is dictated by the intricate interplay of intermolecular forces, which govern the packing of molecules and the formation of extended networks. A detailed analysis of the crystal structure of this compound is crucial for understanding its solid-state properties. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield a specific, publicly accessible crystal structure determination for this compound.

The determination of a crystal structure through techniques like single-crystal X-ray diffraction provides precise information on molecular geometry, crystal packing, and intermolecular interactions, such as hydrogen bonds. This data includes unit cell parameters, space group symmetry, and the specific distances and angles of hydrogen bonds.

Without access to the crystallographic data file (e.g., a CIF file) or a publication detailing the crystal structure analysis of this compound, a scientifically accurate and detailed discussion of its crystal packing and hydrogen bonding networks is not possible. The generation of data tables for crystallographic parameters and hydrogen bond geometries is therefore precluded.

Based on a thorough review of available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound “this compound.” Research employing methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations has not been published for this particular molecule.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analysis for the requested outline (Computational and Theoretical Investigations, including Quantum Chemical Calculations and Molecular Dynamics Simulations) for this compound.

General methodologies for these computational techniques are well-established and are used to investigate the properties of many other molecules:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comwikipedia.org It is widely used to calculate properties like molecular geometry, electronic distribution, and thermodynamic stability. wikipedia.orgnih.gov

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. wikipedia.orgnih.gov These simulations can reveal information about conformational changes, intermolecular interactions, and the influence of solvents on a molecule's behavior. plos.orgnih.gov

However, without specific studies on this compound, any discussion of its computational and theoretical properties would be purely speculative and would not meet the requirements for a scientifically accurate and detailed article.

Computational and Theoretical Investigations

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For compounds like 4-bromobenzamidoxime, these methods can illuminate the pathways of its formation and subsequent reactions, such as cyclization. By modeling the potential energy surface, researchers can identify the most likely routes a reaction will follow, characterize the intermediate structures, and determine the energy barriers that control the reaction rate.

The transition state is a critical, high-energy configuration that a molecule must pass through to transform from reactant to product. cam.ac.uklibretexts.org Identifying this state is fundamental to understanding reaction kinetics. The energy difference between the reactants and the transition state is known as the activation energy (Ea), which is a key parameter in determining the reaction rate. libretexts.org

Computational chemists employ various algorithms to locate transition states, which are first-order saddle points on the potential energy surface. arxiv.org Methods like the Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) are used to find a transition state based on the structures of the reactants and products. cam.ac.uk More advanced techniques, such as the Berny optimization algorithm, refine an initial guess of the transition state structure to precisely locate the saddle point. tau.ac.il Once the transition state is located, its energy is calculated. The activation energy is then the difference between the transition state energy and the energy of the reactants. schrodinger.com For a given reaction, a lower activation energy implies a faster reaction rate. libretexts.org In the context of this compound synthesis from 4-bromobenzonitrile (B114466) and hydroxylamine (B1172632), these calculations could be used to compare different proposed mechanisms and determine the most energetically favorable pathway. researchgate.net

Table 1: Overview of Transition State Search Methodologies

| Method | Description | Input Requirement |

|---|---|---|

| Linear/Quadratic Synchronous Transit (LST/QST) | Interpolates a reaction pathway from reactants to products to find a maximum energy structure, which serves as a guess for the transition state. cam.ac.uk | Reactant and product structures. cam.ac.uk |

| Berny Algorithm (TS Optimization) | An optimization technique that searches for a first-order saddle point starting from an initial structural guess. tau.ac.il | An initial guess of the transition state structure. tau.ac.il |

| Nudged Elastic Band (NEB) | A method used to find the minimum energy path between given reactant and product states, with the highest point on the path representing the transition state. arxiv.org | Reactant and product structures. |

| Freezing String Method (FSM) | Generates an approximate reaction pathway from which a transition state guess geometry can be extracted for further refinement. arxiv.org | Reactant and product structures. |

Beyond identifying a single transition state, reaction pathway analysis aims to map out the entire energetic landscape connecting reactants to products. This can reveal the presence of intermediates, which are stable, low-energy states along the reaction coordinate, and multiple possible transition states. rsc.org For complex reactions, such as the formation of heterocyclic compounds from this compound, multiple pathways may compete.

Theoretical studies on the reaction between nitriles and hydroxylamine to form amidoximes have been conducted to understand the detailed mechanism and the formation of by-products. researchgate.netsemanticscholar.org Such analyses can predict the most kinetically favorable reaction path by comparing the activation energies of all possible routes. rsc.org By combining chemical theory and heuristics, computational methods can efficiently explore the complex chemical space to identify a minimal reaction network of favorable pathways, which are then subjected to detailed quantum chemical calculations. rsc.org This approach allows for the elucidation of accepted reaction mechanisms and can guide the optimization of reaction conditions to favor the desired product, for instance, by selecting solvents that selectively lower the activation energy of the primary pathway. researchgate.netsemanticscholar.org

Transition State Searches and Activation Energy Calculations

Structure-Activity Relationship (SAR) and Ligand Design Methodologies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies aim to identify the chemical features and properties of a compound that are responsible for its biological effects. This knowledge is then used to design new, more potent, and selective molecules. For the amidoxime (B1450833) scaffold present in this compound, these computational methodologies are crucial for designing derivatives with enhanced therapeutic potential. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistical relationship between the chemical properties of a series of compounds and their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized derivatives. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. rjpbr.com These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity. A statistical method, like multiple linear regression (MLR), is then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). Studies on amidoxime derivatives have successfully used QSAR to identify key properties governing their activity. mdpi.com For example, QSAR modeling has revealed that properties like mass, polarizability, electronegativity, and van der Waals volume can be crucial for the biological activity of related compounds. researchgate.net Such models can guide the rational design of new derivatives of this compound by predicting which modifications—such as altering substituents on the phenyl ring—would lead to improved bioactivity. researchgate.net

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Topological | Wiener Index (W), Balaban Index (J) | Describes the atomic connectivity and branching of the molecule. rjpbr.com |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's reactivity and polarity. rjpbr.com |

| Steric/Geometrical | Molecular Volume (Mv), Surface Area | Describes the size and shape of the molecule. rjpbr.com |

| Physicochemical | LogP, Molar Refractivity (Mr) | Quantifies hydrophobicity and polarizability. rjpbr.com |

| Quantum Chemical | Chemical Hardness (η), Softness (S) | Derived from DFT calculations to describe reactivity. rjpbr.com |

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug compounds. nih.gov When applied to a chemical scaffold, which is the core structure of a class of compounds, CADD can guide modifications to improve therapeutic properties. The amidoxime group is considered an attractive pharmacophore, making it a valuable scaffold for drug discovery. researchgate.net

CADD methodologies can be broadly categorized as either ligand-based or structure-based. In the absence of a known 3D structure for the biological target, ligand-based methods are used. These rely on knowledge of molecules that are known to be active. QSAR, as described above, is a primary example. Pharmacophore modeling is another powerful ligand-based technique where the essential 3D arrangement of functional groups required for activity is identified from a set of active molecules. This pharmacophore model then serves as a template to search for or design new molecules, including those based on the this compound scaffold, that possess the desired features. For tissue engineering applications, CAD has been used to design and fabricate scaffolds with specific architectures to promote cell growth and tissue regeneration. researchgate.netmdpi.com

When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, Structure-Based Drug Design (SBDD) becomes a powerful tool for lead discovery and optimization. domainex.co.uk SBDD uses the target's 3D structure to identify and design new compounds that can bind to it with high affinity and selectivity. gardp.org

The process typically begins with molecular docking, a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target's active site. gardp.orgnih.gov Docking algorithms score these poses based on how well the ligand fits sterically and electrostatically within the binding pocket. nih.gov This allows researchers to virtually screen large libraries of compounds to identify potential "hits". nih.gov For a compound like this compound, SBDD could be used to predict its interactions with a specific protein target. The model would analyze how the amidoxime group forms hydrogen bonds and how the bromophenyl ring engages in interactions, such as hydrophobic or halogen bonding. vulcanchem.com This detailed molecular insight allows medicinal chemists to propose specific modifications to the structure to enhance these interactions, thereby improving the compound's potency and selectivity. domainex.co.uknih.gov

Table 3: The Structure-Based Drug Design (SBDD) Workflow

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the target protein, often from sources like the Protein Data Bank (PDB). gardp.org | Define the binding site and prepare the protein for docking calculations. gardp.org |

| 2. Ligand Preparation | Generate a 3D model of the ligand (e.g., this compound) or a library of potential ligands. nih.gov | Prepare ligands in a computationally readable format with correct stereochemistry. |

| 3. Molecular Docking | Computationally place the ligand(s) into the target's binding site in various orientations and conformations. gardp.orgnih.gov | Predict the most stable binding pose of the ligand. gardp.org |

| 4. Scoring | Use a scoring function to estimate the binding affinity for each pose and rank the ligands. nih.gov | Identify the most promising candidates ("hits") from a virtual library. nih.gov |

| 5. Analysis & Optimization | Visually inspect the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-scoring ligands and the target. domainex.co.uk | Propose structural modifications to improve binding affinity and other drug-like properties. domainex.co.uk |

Research Applications of 4 Bromobenzamidoxime and Its Derivatives

Role as Synthetic Intermediates for Bioactive Compounds

The primary application of 4-bromobenzamidoxime in organic synthesis is as a precursor for creating more complex molecular frameworks, particularly heterocyclic structures that form the core of many biologically active compounds.

This compound is a key building block for the synthesis of 3-(4-bromophenyl)-substituted 1,2,4-oxadiazoles. chim.itrjptonline.org The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents. nih.govmdpi.com It is often used as a bioisostere for amide and ester functional groups, offering improved metabolic stability. chim.itrjptonline.org

The most common synthetic route involves the cyclocondensation of this compound with a carboxylic acid derivative, such as an acyl chloride. In this reaction, the four-atom component (C-N-O-H) of the amidoxime (B1450833) reacts with the single carbon atom of the carbonyl group to form the heterocyclic ring, a process classified as a [4+1] approach. chim.it This method reliably places the 4-bromophenyl group at the C3 position of the 1,2,4-oxadiazole ring. chim.it Various methodologies have been developed to optimize this synthesis, including classical heating, microwave irradiation, and the use of catalysts to improve reaction times and yields. rjptonline.org

Table 1: Comparative Synthesis Methods for 3-(4-Bromophenyl)-1,2,4-oxadiazoles from this compound

| Method | Reagents | Conditions | Typical Yield (%) | Ref. |

| Classical Cyclocondensation | Valeryl chloride, Triethylamine (B128534) (TEA), Phosphoryl chloride (POCl₃) | Dichloromethane (DCM), 0–5°C | 65–75 | |

| Ultrasound-Assisted Synthesis | Valeryl chloride | Acetonitrile, 40 kHz, 30 min | 78–80 | |

| Base-Mediated One-Pot | Aldehydes, Hydroxylamine (B1172632) HCl | Base (e.g., KOH), DMSO | Moderate to Good | rsc.org |

| Catalytic Cyclodehydration | O-acylamidoxime precursor, Tetrabutylammonium fluoride (B91410) (TBAF) | Tetrahydrofuran (THF), Room Temp | High | rjptonline.org |

Beyond the initial synthesis of the 1,2,4-oxadiazole ring, derivatives of this compound are valuable as building blocks for even more complex molecular architectures. Current time information in Bangalore, IN.beilstein-journals.org The bromine atom on the phenyl ring serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic connection of the 3-(4-bromophenyl)-1,2,4-oxadiazole (B101137) core to other molecular fragments, including aryl, heteroaryl, and alkyl groups.

Reactions such as the Suzuki-Miyaura coupling (reacting with boronic acids) and the Sonogashira coupling (reacting with terminal alkynes) are employed to construct elaborate molecules with potential applications in materials science and medicinal chemistry. mdpi.com This synthetic flexibility enables the exploration of structure-activity relationships by systematically modifying the molecule's periphery while retaining the central oxadiazole scaffold. mdpi.com Furthermore, the 1,2,4-oxadiazole ring itself can, under certain conditions, undergo rearrangements like the Boulton-Katritzky rearrangement to yield other heterocyclic systems, further expanding its synthetic utility. chim.it

Table 2: Application of Cross-Coupling Reactions on 3-(4-Bromophenyl)-1,2,4-oxadiazole Derivatives

| Reaction Type | Catalyst System | Reactant Partner | Product Class | Ref. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 3-(4-Biphenyl)-1,2,4-oxadiazoles | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 3-(4-Alkynylphenyl)-1,2,4-oxadiazoles | |

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | Alkene | 3-(4-Styrylphenyl)-1,2,4-oxadiazoles | General |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand | Amine | 3-(4-Aminophenyl)-1,2,4-oxadiazoles | General |

Precursors for 1,2,4-Oxadiazole Scaffolds in Organic Synthesis

Applications in Radiopharmaceutical Chemistry

The structural features of this compound derivatives are highly relevant in the field of radiopharmaceutical chemistry, which focuses on the design and synthesis of radioactive compounds for diagnostic imaging and therapy. eolss.net

Derivatives originating from this compound are investigated as precursors for radiolabeled probes used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. uky.edu A significant area of application is the development of agents for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. mdpi.combeilstein-journals.org Many successful Aβ imaging agents, such as Pittsburgh Compound B ([¹¹C]PIB), are based on a benzothiazole (B30560) scaffold. uky.edumeduniwien.ac.at Structure-activity relationship studies have shown that substituted phenyl groups, including those with halogen atoms like bromine, play a role in the binding affinity and pharmacokinetic properties of these probes. uky.edubeilstein-journals.org

The 3-(4-bromophenyl)-1,2,4-oxadiazole scaffold can be considered for the design of novel imaging agents. The bromo-substituted compound can serve as a non-radioactive ("cold") standard for in vitro binding assays or as a direct precursor for radiolabeling. meduniwien.ac.at The development of such probes requires a molecule that can cross the blood-brain barrier and bind with high affinity and specificity to Aβ plaques. uky.edubeilstein-journals.org

The bromine atom on the phenyl ring of this compound derivatives is an ideal site for introducing a radiohalogen. This is a common and powerful strategy in radiopharmaceutical synthesis. nih.govunm.edu The carbon-bromine bond can be readily converted to a carbon-radioisotope bond.

One of the most established methods is radioiodination, where radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) replace the bromine atom. This is typically achieved through a precursor strategy, where the bromo-derivative is first converted into a more reactive intermediate, such as a trialkylstannyl (e.g., tributylstannyl) or boronic acid derivative. nih.gov This precursor then undergoes a facile electrophilic or nucleophilic substitution reaction with the radioiodide to yield the final radiolabeled probe with high specific activity. Similar strategies can be applied for other radiohalogens, such as astatine-211 (B1237555) ([²¹¹At]), an alpha-emitter with therapeutic potential. nih.gov

Table 3: Radiochemical Labeling Strategies Utilizing Bromoaryl Precursors

| Strategy | Radioisotope | Precursor Type | Typical Reaction | Application | Ref. |

| Halogen Exchange | ¹²³I, ¹³¹I, ¹⁸F | Bromoaryl | Nucleophilic Substitution (e.g., Finkelstein reaction) | PET/SPECT Imaging | eolss.netnih.gov |

| Stannane Precursor | ¹²³I, ¹²⁴I, ¹²⁵I, ²¹¹At | Trialkylstannylaryl | Electrophilic Destannylation (e.g., with [¹²³I]NaI/oxidant) | PET/SPECT Imaging, Radiotherapy | nih.gov |

| Boronic Ester Precursor | ¹⁸F | Arylboronic ester | Copper-Mediated Radiofluorination | PET Imaging | General |

| Organomercury Precursor | ¹²³I, ¹³¹I | Arylmercuric halide | Halodemercuration | SPECT Imaging | General |

Synthesis of Radiolabeled Imaging Probes (e.g., Amyloid-β Imaging Agents)

Development of Prodrugs and Pro-moieties

The concept of a prodrug involves chemically modifying a pharmacologically active agent to improve its properties, such as solubility, permeability, or site-selective delivery. nih.govnih.gov The prodrug itself is inactive and must undergo biotransformation in the body to release the active parent drug. pharmacologycanada.orgresearchgate.net

While this compound itself is not typically considered a prodrug, the 1,2,4-oxadiazole heterocycle synthesized from it plays a significant role in prodrug design concepts. chim.itmdpi.com The 1,2,4-oxadiazole ring is a well-established bioisostere of ester and amide groups. rjptonline.org Esters and amides are common linkages used to create prodrugs, but they can be susceptible to rapid hydrolysis by enzymes in the body. mdpi.com By replacing a labile ester or amide group with a more metabolically robust 1,2,4-oxadiazole ring, medicinal chemists can create a "pro-moiety" that is more stable. This strategy allows for better control over the drug's release profile and pharmacokinetic properties. nih.govresearchgate.net Therefore, the derivatives of this compound contribute to the field of prodrug development by providing a stable, amide/ester-mimicking scaffold that can be incorporated into the design of new therapeutic agents.

Synthesis of Amidoxyfurans and Related Prodrug Structures

A significant application of this compound is in the synthesis of bis-aryl diamidoxime compounds, specifically 2,5-bis[4-hydroxy and 4-O-alkylamidinophenyl]furans. google.com These molecules are designed as prodrugs, which can be converted into active therapeutic agents within the body. For instance, 2,5-bis(4-O-methoxyamidinophenyl)furan is a prodrug of furamidine, a compound investigated for its effectiveness against Pneumocystis carinii pneumonia and human African trypanosomiasis. d-nb.info

A key synthetic route involves a one-step palladium-catalyzed cross-coupling reaction. google.comd-nb.info In this process, this compound (or its O-alkylated derivatives) is reacted with 2,5-bis(tri-n-butylstannyl)furan (B1365153) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). google.comd-nb.info This method is considered an attractive and potentially scalable approach, overcoming the limitations of older methods like the Pinner process, which was hampered by long reaction times and the low solubility of starting materials. d-nb.info

The reaction is typically performed in a solvent like dioxane and heated to reflux (around 100°C) for 14 to 18 hours. google.comd-nb.info This coupling successfully yields the desired bis-amidoxime furan (B31954) structure. d-nb.info Researchers have demonstrated this synthesis with various O-alkyl groups on the amidoxime moiety, achieving good yields. d-nb.info

Synthesis of Amidoxyfurans via Palladium Cross-Coupling

Data derived from palladium-catalyzed cross-coupling reactions of O-substituted this compound with 2,5-bis(tri-n-butylstannyl)furan. d-nb.info

| Entry (R-group) | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Me | 100 | 16 | 61 | 192.5-193 |

| Et | 100 | 14 | 65 | 164-165 |

| n-Pr | 100 | 14 | 70 | 158.5-159.1 |

| H | 100 | 18 | 67 | Over 350 |

Design Principles for Amidoxime-Based Prodrug Systems

The primary goal of designing amidoxime-based prodrugs is to overcome the poor oral bioavailability of parent drugs that contain a strongly basic amidine functional group. tandfonline.comturkjps.org Amidines are often crucial for the pharmacological effect of a drug but their cationic charge at physiological pH leads to poor absorption from the intestine. turkjps.org

The core design principle involves the reversible conversion of the active amidine group into an N-hydroxylated form, the amidoxime. tandfonline.comresearchgate.net This modification serves several key purposes:

Increased Lipophilicity: The amidoxime is less basic and more lipophilic than the corresponding amidine, which can enhance its ability to permeate biological membranes like the gastrointestinal tract. ijpcbs.com

Bioreduction: After absorption into the body, the amidoxime prodrug is designed to be reduced by enzymes back to the active amidine form. researchgate.net A mitochondrial enzyme system, known as mARC, has been identified as capable of reducing N-hydroxylated compounds like amidoximes. researchgate.net

Tunable Properties: The amidoxime functional group offers flexibility for further chemical modification. nih.gov The hydroxyl group can be used to form esters with various acids (e.g., acetic acid, succinic acid) or conjugated with other molecules to fine-tune physicochemical properties such as solubility and affinity for transporters. researchgate.netnih.gov

This prodrug strategy has been successfully applied to increase the oral bioavailability of various compounds, including serine protease inhibitors and the antiprotozoal drug pentamidine. tandfonline.comturkjps.orgresearchgate.net

Investigation of Biological Activities of Derived Compounds

Once derivatives of a lead compound like this compound are synthesized, they are subjected to rigorous testing to determine their biological effects and identify potential therapeutic applications.

Cytotoxicity Studies of Amidoxime Derivatives in Model Systems

A fundamental step in evaluating the potential of new chemical entities is to assess their cytotoxicity, or their ability to kill cells. These studies are often performed in vitro using various cell lines, including both cancerous and non-cancerous (normal) cells. uobaghdad.edu.iq The goal is to identify compounds that are highly toxic to cancer cells while showing minimal toxicity to healthy cells. uobaghdad.edu.iq

For example, studies on various classes of compounds illustrate this process. Derivatives of 4-aminobenzoic acid were screened for cytotoxicity against the HepG2 liver cancer cell line, with some showing notable activity (IC₅₀ ≥ 15.0 µM). nih.gov In another study, semisynthetic derivatives of massarilactone D were evaluated against a panel of seven cell lines, including human lung (A549), prostate (PC-3), and breast (MCF-7) cancer cells. beilstein-journals.org Two of these derivatives showed significant cytotoxicity with IC₅₀ values ranging from 3.51 to 32.73 µM. beilstein-journals.org Similarly, novel coumarin (B35378) derivatives were tested against MCF-7 and HepG2 cells, with the most promising compounds exhibiting IC₅₀ values as low as 4.98 µM against MCF-7. mdpi.com

The results of these assays are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher cytotoxic potency.

Illustrative Cytotoxicity Data of Derivative Compounds

The following table presents example IC₅₀ values from cytotoxicity studies of various derivative compounds against different cancer cell lines. Note: These compounds are not direct derivatives of this compound but serve to illustrate the experimental data obtained in such studies.

| Compound Class | Specific Derivative Example | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 4-Aminobenzoic Acid Derivative | Schiff Base | HepG2 (Liver Cancer) | ≥ 15.0 | nih.gov |

| Massarilactone D Derivative | Compound 2 (Acylated) | A549 (Lung Cancer) | ~3.51 - 32.73 | beilstein-journals.org |

| Massarilactone D Derivative | Compound 3 (Acylated) | MCF-7 (Breast Cancer) | ~3.51 - 32.73 | beilstein-journals.org |

| Coumarin Derivative | Compound 4k | MCF-7 (Breast Cancer) | 4.98 | mdpi.com |

| Coumarin Derivative | Compound 6c | MCF-7 (Breast Cancer) | 5.85 | mdpi.com |

| Quinazolinone Derivative | Compound S2 | A549 (Lung Cancer) | 5.73 | uobaghdad.edu.iq |

Exploration of Potential Biological Targets through Derivative Libraries

To discover the specific biological targets through which a new compound exerts its effects, researchers often create and screen chemical libraries. vipergen.com A chemical library is a curated collection of diverse small molecules that can be systematically tested for biological activity. vipergen.comopenaccessjournals.com

The process involves several key concepts:

Library Design: Libraries can be designed for broad diversity to explore a wide range of chemical space or as "focused libraries". openaccessjournals.com Focused libraries contain compounds intentionally designed around a specific biological target class (e.g., kinases, G-protein-coupled receptors) or a therapeutic goal, based on prior knowledge of relevant chemical scaffolds. vipergen.comthermofisher.com A library of this compound derivatives could be constructed as a focused library, leveraging the amidoxime's role as a prodrug for amidines, which are known to interact with targets like serine proteases. tandfonline.com

High-Throughput Screening (HTS): HTS is an automated process where thousands of compounds from a library are rapidly tested against a specific biological target, such as an enzyme or a receptor, to identify "hits"—compounds that modulate the target's activity. vipergen.com

Lead Identification: Hits identified from HTS are then subjected to further study and chemical modification in a process called lead optimization to improve their potency, selectivity, and pharmacokinetic properties. openaccessjournals.com

By creating a library of molecules derived from this compound, each with slight structural variations, researchers can screen this library against panels of known biological targets (e.g., various kinases, proteases, or DNA) to identify which pathways or specific proteins these compounds interact with, thereby uncovering their mechanism of action and therapeutic potential.

Mechanistic Elucidation of Reactions Involving 4 Bromobenzamidoxime

Reaction Mechanism Studies on Oxadiazole Formation

The synthesis of 1,2,4-oxadiazoles from amidoximes is a cornerstone of heterocyclic chemistry. The reaction of 4-bromobenzamidoxime with acylating agents like acid chlorides and anhydrides provides a reliable route to 3-(4-bromophenyl)-substituted 1,2,4-oxadiazoles.

The generally accepted mechanism for the reaction with an acyl chloride proceeds through a two-step process. The first step involves the O-acylation of the amidoxime (B1450833), where the nucleophilic hydroxylamine (B1172632) group of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. mdpi.comcrunchchemistry.co.uk This addition is followed by the elimination of a chloride ion, forming an O-acylamidoxime intermediate. mdpi.com The subsequent step is an intramolecular cyclodehydration of this intermediate. chim.it Under the influence of heat or a dehydrating agent, the nitrogen of the amidoxime's amino group attacks the carbonyl carbon of the newly introduced acyl group. This cyclization is followed by the elimination of a water molecule to yield the stable 1,2,4-oxadiazole (B8745197) ring. chim.itresearchgate.net

The reaction with an acid anhydride (B1165640) follows a similar nucleophilic acyl substitution pathway. fiveable.melibretexts.org The amidoxime attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. fiveable.me This intermediate then collapses, eliminating a carboxylate anion as the leaving group to form the same O-acylamidoxime intermediate seen in the reaction with acyl chlorides. fiveable.melibretexts.org The final cyclodehydration step proceeds as previously described. chim.it The choice of base and solvent can significantly influence the reaction rate and yield. For instance, using a weak base like triethylamine (B128534) can facilitate the initial acylation step. crunchchemistry.co.uk

| Reactant with this compound | Key Mechanistic Steps | Intermediate | Final Product |

|---|---|---|---|